molecular formula C18H15FN6O2 B2773253 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 899725-91-8

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2773253
CAS No.: 899725-91-8
M. Wt: 366.356
InChI Key: DMQLLCADGFEJRY-UHFFFAOYSA-N
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Description

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15FN6O2 and its molecular weight is 366.356. The purity is usually 95%.
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Properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c1-2-26-14-9-3-11(4-10-14)17-21-18(27-23-17)15-16(20)25(24-22-15)13-7-5-12(19)6-8-13/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQLLCADGFEJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines features of oxadiazole and triazole scaffolds. These types of compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN5OC_{19}H_{18}FN_{5}O, with a molar mass of approximately 353.38 g/mol. The presence of the oxadiazole and triazole rings contributes to its potential biological activities.

Biological Activity Overview

The biological activities associated with oxadiazole and triazole derivatives include:

  • Anticancer Activity : Many oxadiazole derivatives have shown promise as anticancer agents by inhibiting various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated broad-spectrum antimicrobial properties against bacteria, fungi, and viruses .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of HDAC, thymidylate synthase
AntimicrobialDisruption of microbial cell integrity
Anti-inflammatoryModulation of inflammatory pathways

Anticancer Studies

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. For instance, the hybridization of oxadiazoles with other pharmacophores has shown enhanced anticancer properties through various mechanisms:

  • Inhibition of Enzymes : The compound has been reported to inhibit key enzymes such as telomerase and thymidine phosphorylase, which are crucial for cancer cell survival .
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds bind effectively to the active sites of target enzymes, leading to reduced cancer cell proliferation .

Antimicrobial Studies

The antimicrobial properties are attributed to the ability of oxadiazole derivatives to penetrate microbial membranes and disrupt essential cellular processes:

  • Bacterial Inhibition : Research indicates that certain derivatives exhibit significant antibacterial activity against strains like Mycobacterium bovis .
  • Fungal and Viral Activity : Additionally, compounds have shown efficacy against various fungal pathogens and some viral strains, making them candidates for further development as broad-spectrum antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study conducted by Dhumal et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity against breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy.

Case Study 2: Antimicrobial Properties

In a study by Desai et al. (2018), a series of oxadiazole derivatives were tested against Staphylococcus aureus and Candida albicans. The results showed that compounds with fluorinated phenyl groups had enhanced antimicrobial activity compared to their non-fluorinated counterparts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including those similar to the compound , exhibit significant antimicrobial properties. For instance, compounds with the 1,2,4-triazole scaffold have been reported to possess antibacterial and antifungal activities. Studies have shown that specific triazole derivatives demonstrate efficacy against various pathogenic bacteria and fungi, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties
The oxadiazole and triazole moieties present in the compound have been investigated for their potential anticancer effects. Compounds containing these structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Effects
There is emerging evidence that certain triazole derivatives can exhibit neuroprotective properties. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Material Science

Fluorescent Properties
The incorporation of oxadiazole groups can impart fluorescent characteristics to compounds. This property is valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to fine-tune the photophysical properties through structural modifications allows for the development of materials with specific emission wavelengths .

Corrosion Inhibition
Research has shown that oxadiazole derivatives can serve as effective corrosion inhibitors for metals. Their ability to form protective films on metal surfaces helps prevent oxidation and degradation, making them suitable for use in coatings and protective treatments .

Agrochemical Applications

Pesticidal Activity
Compounds similar to 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine have been evaluated for their pesticidal properties. The structural features of triazoles are associated with herbicidal and fungicidal activities, making them candidates for developing new agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against various bacteria and fungi
Anticancer AgentsInhibits cancer cell proliferation
Neuroprotective AgentsMitigates oxidative stress in neuronal cells
Material ScienceOLEDsExhibits tunable fluorescent properties
Corrosion InhibitionForms protective films on metal surfaces
AgrochemicalsPesticidal ActivityExhibits herbicidal and fungicidal activities

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.